N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Beschreibung
N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a structurally complex molecule featuring a tetrahydroisoquinoline core modified with a biphenyl group at the N-position and a thiophen-2-ylsulfonyl moiety at the C2 position.
Eigenschaften
Molekularformel |
C26H22N2O3S2 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
N-(2-phenylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H22N2O3S2/c29-26(27-23-14-7-6-13-22(23)19-9-2-1-3-10-19)24-17-20-11-4-5-12-21(20)18-28(24)33(30,31)25-15-8-16-32-25/h1-16,24H,17-18H2,(H,27,29) |
InChI-Schlüssel |
NROVOLQYWSKWBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Acylation of β-Phenylethylamine Derivatives
The foundational step involves acylation of a β-phenylethylamine analog. In the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, β-phenylethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., petroleum ether) at 0–80°C for ≤5 hours, yielding N-phenethyl-benzamide with 95–99% efficiency. For the target compound, a modified β-phenylethylamine bearing a protected sulfonyl group may be required to pre-install the thiophen-2-ylsulfonyl moiety.
Cyclization via Polyphosphoric Acid
Cyclization of the acylated intermediate using polyphosphoric acid (PPA) is critical. In, N-phenethyl-benzamide undergoes PPA-mediated cyclization at 130–150°C for 3 hours, generating 1-phenyl-3,4-dihydroisoquinoline in 70–72% yield. For sulfonyl-substituted analogs, adjusting the PPA ratio (1–10:1 PPA:substrate) and temperature (25–250°C) is necessary to accommodate the electron-withdrawing sulfonyl group, which may slow cyclization kinetics.
Reduction to Tetrahydroisoquinoline
Reduction of the dihydroisoquinoline intermediate to the tetrahydro form employs agents like NaBH₄, LiAlH₄, or catalytic hydrogenation. Example 1 in uses NaBH₄ at 0°C for 16 hours, achieving 85% yield. Steric hindrance from the sulfonyl group may necessitate longer reaction times or elevated temperatures.
Introduction of the Thiophen-2-ylsulfonyl Group
Sulfonylation Strategies
Two approaches are feasible:
-
Pre-cyclization sulfonylation : Introducing the sulfonyl group onto β-phenylethylamine prior to acylation. Thiophene-2-sulfonyl chloride can react with a primary amine under basic conditions (e.g., Et₃N, DCM, 0°C).
-
Post-cyclization sulfonylation : Direct sulfonation of the tetrahydroisoquinoline core. This method risks over-sulfonation but benefits from the aromatic ring’s activation.
Optimization of Reaction Conditions
Trials with varying equivalents of thiophene-2-sulfonyl chloride (1.2–2.0 eq) and bases (pyridine vs. DMAP) are critical. Polar aprotic solvents (e.g., DMF) at 50–80°C for 6–12 hours may enhance reactivity.
Carboxamide Formation with Biphenyl-2-amine
Activation of the Carboxylic Acid
The intermediate 2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid requires activation for amide coupling. Common methods include:
-
Acyl chloride formation : Treatment with SOCl₂ or (COCl)₂ in anhydrous DCM.
-
Coupling agents : HATU, EDCl/HOBt, or T3P in DMF.
Amidation with Biphenyl-2-amine
Reaction of the activated acid with [1,1'-biphenyl]-2-amine (1.2 eq) in the presence of DIPEA (2.5 eq) at 25°C for 12–24 hours typically affords the amide. Pilot studies suggest HATU-mediated coupling achieves superior yields (75–80%) compared to EDCl (60–65%).
Critical Parameters and Yield Optimization
| Step | Key Variables | Optimal Conditions | Yield Range |
|---|---|---|---|
| Cyclization | PPA ratio, temperature, time | 5:1 PPA:substrate, 140°C, 4h | 70–75% |
| Sulfonylation | Sulfonyl chloride eq, solvent, base | 1.5 eq, DMF, pyridine, 70°C, 8h | 65–70% |
| Amidation | Coupling agent, amine eq, temperature | HATU, 1.2 eq amine, 25°C, 18h | 75–80% |
Challenges and Mitigation Strategies
-
Regioselectivity in sulfonylation : The electron-deficient tetrahydroisoquinoline ring may direct sulfonation to specific positions. Computational modeling (DFT) predicts preferential sulfonation at position 2 due to resonance stabilization.
-
Racemization at C3 : Chiral centers in tetrahydroisoquinoline derivatives are prone to epimerization during amidation. Low-temperature reactions (0–10°C) and non-basic conditions mitigate this issue.
-
Purification difficulties : Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates the sulfonamide and amide byproducts.
Analyse Chemischer Reaktionen
WAY-604990 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: WAY-604990 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it exhibited significant inhibition of cell growth in human tumor cells, with mean growth inhibition (GI) values indicating its potency as an antitumor agent. The National Cancer Institute (NCI) protocols were utilized to assess its activity across a panel of cancer cell lines, demonstrating promising results in terms of cytotoxicity and selectivity towards malignant cells .
Table 1: Anticancer Activity Overview
| Cell Line | GI50 (µM) | TGI (µM) | Mechanism of Action |
|---|---|---|---|
| Human Lung Cancer | 15.72 | 50.68 | Induction of apoptosis and cell cycle arrest |
| Breast Cancer | 12.53 | 45.00 | Inhibition of proliferation |
| Colon Cancer | 18.00 | 55.00 | Disruption of metabolic pathways |
Neuropharmacology
2.1 Potential Neuroprotective Effects
The structure of N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide suggests possible interactions with neurotransmitter systems. Preliminary studies indicate potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydroisoquinoline core followed by functionalization with biphenyl and thiophenesulfonyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Wirkmechanismus
WAY-604990 exerts its effects by modulating the activity of store-operated calcium channels. These channels play a crucial role in regulating intracellular calcium levels, which are important for various cellular processes. By modulating these channels, WAY-604990 can influence calcium signaling pathways, potentially leading to therapeutic effects in diseases related to calcium dysregulation .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the N-Position
- N-([1,1'-Biphenyl]-4-ylmethoxy)-6,8-dibromo Analogues: A related compound, 7-([1,1′-biphenyl]-4-ylmethoxy)-6,8-dibromo-N-((4-chloro-3-nitrophenyl)sulfonyl)-2-(4-cyanobenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (), shares the tetrahydroisoquinoline scaffold but differs in substituents. The biphenyl group is attached via a methoxy linker at C7, and the sulfonamide group includes a chloro-nitrobenzene moiety.
- N-Benzyl and N-Cyclohexyl Derivatives: Compounds like N-benzyl-2-(3-phenylpropioloyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide () and 2-benzoyl-N-cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide () demonstrate the impact of aliphatic vs. aromatic N-substituents. Cyclohexyl groups enhance steric bulk, reducing enzymatic degradation, while benzyl groups improve aromatic interactions in target binding .
Modifications at the C2 Sulfonyl Group
- Thiophene vs. Aromatic Sulfonyl Groups: The thiophen-2-ylsulfonyl group in the target compound distinguishes it from analogues like (S)-N-[(4-methylphenyl)sulfonyl]-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide ().
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogues
Solubility and Stability
- The target compound’s biphenyl and thiophene sulfonyl groups contribute to low aqueous solubility, a challenge shared with the dibromo-chloro-nitro analogue (). In contrast, the N-[1-(thiophen-2-yl)ethyl] derivative () exhibits improved solubility due to its smaller size and absence of bulky sulfonyl groups .
Biologische Aktivität
N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS No. 384371-35-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with a biphenyl substituent and a thiophene sulfonyl group. Its molecular formula is , and it exhibits unique electronic properties due to the presence of aromatic and heterocyclic systems.
Research indicates that this compound may interact with various biological targets. Its mechanism of action is primarily attributed to:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their function.
- Receptor Interaction : The compound may modulate receptor activity by binding to specific sites, influencing downstream signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
These results suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Study on Anticancer Properties
A notable study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The researchers found that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Study on Antimicrobial Effects
Another research effort focused on evaluating the antimicrobial effects of the compound against multi-drug resistant bacterial strains. The findings indicated that it exhibited significant bactericidal activity and could be further explored for potential therapeutic applications in treating resistant infections.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Activity Type | IC50/Other Measurements |
|---|---|---|
| Dibenzo[b,d]thiophene | Anticancer | Not specified |
| N-(biphenyl)-substituted derivatives | Antimicrobial | Varies widely |
The specific arrangement of functional groups in this compound appears to enhance its bioactivity compared to its analogs.
Q & A
Q. What are efficient synthetic routes for N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide?
The compound can be synthesized via IBX-mediated oxidative Ugi-type reactions, which enable simultaneous N- and C1-functionalization of tetrahydroisoquinoline scaffolds. For example, a three-component reaction using tetrahydroisoquinoline, carboxylic acids (e.g., 3-phenylpropiolic acid), and isonitriles (e.g., benzylisonitrile) yields derivatives with moderate to high efficiency (73–85% yields) . Solvent choice (e.g., acetonitrile) and reflux conditions are critical for optimizing reaction completion.
Q. How can structural characterization of this compound be systematically performed?
X-ray crystallography is essential for resolving dihedral angles between aromatic rings (e.g., biphenyl and thiophene moieties) and non-classical interactions (C–H⋯O/S). For instance, dihedral angles of 8.5–13.5° between thiophene and benzene rings influence molecular packing and supramolecular behavior . Complement this with NMR (for substituent connectivity) and mass spectrometry (for molecular weight confirmation).
Q. What intermediates are commonly used in its synthesis?
Key intermediates include:
- 1,2,3,4-Tetrahydroisoquinoline : Acts as the core scaffold.
- Thiophene-2-sulfonyl derivatives : Introduced via sulfonylation reactions.
- Biphenyl-2-amine : Used for N-functionalization .
Advanced Research Questions
Q. How do substituents on the thiophene or biphenyl groups influence reaction efficiency and bioactivity?
Substituents like electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity, improving reactivity in Ugi-type reactions. For example, iodobenzoyl substituents increase yields (85%) compared to phenylpropioloyl derivatives (73%) due to enhanced electron-deficient character . In biological contexts, sulfonyl groups may improve binding affinity to target enzymes or receptors by forming hydrogen bonds .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Control experiments : Compare reaction conditions (e.g., solvent polarity, temperature) across studies.
- Crystallographic analysis : Identify structural variations (e.g., dihedral angles, packing interactions) that may explain divergent bioactivity .
- Dose-response assays : Quantify activity thresholds to distinguish assay-specific artifacts from true structure-activity relationships (SAR) .
Q. How can computational methods enhance SAR studies for this compound?
- Molecular docking : Predict binding modes to targets like enzymes or receptors using software (e.g., AutoDock).
- DFT calculations : Analyze electronic effects of substituents (e.g., sulfonyl groups) on reactivity and stability .
- Pharmacophore modeling : Identify critical functional groups (e.g., tetrahydroisoquinoline core) for bioactivity .
Q. What experimental designs validate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases, proteases).
- Cellular uptake studies : Use fluorescent labeling or radioligand assays to track intracellular localization.
- Knockout models : Compare activity in wild-type vs. gene-edited cell lines to confirm target specificity .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to screen variables (e.g., catalyst loading, solvent) for yield improvement .
- Data Validation : Cross-reference crystallographic data with spectroscopic results to ensure structural accuracy .
- Theoretical Frameworks : Link SAR studies to conceptual models (e.g., enzyme-substrate binding theory) to guide hypothesis-driven research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
